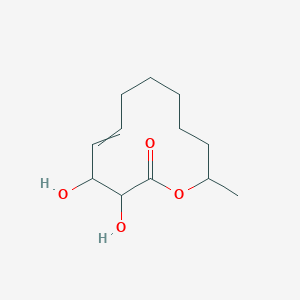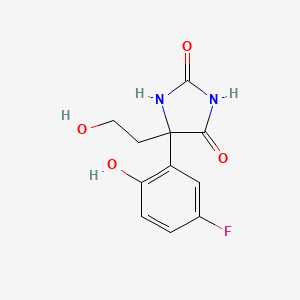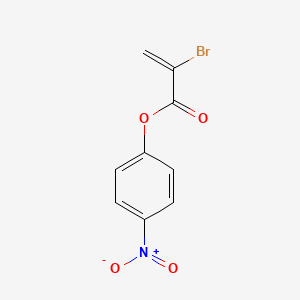
1,1',1''-(3-Ethynylcycloprop-1-ene-1,2,3-triyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene is an organic compound characterized by a cyclopropene ring substituted with three phenyl groups and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethynyl group. One common method involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require a strong base and a transition metal catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of triphenylacetic acid or benzophenone derivatives.
Reduction: Formation of 1,2,3-triphenyl-3-ethyl-1-cyclopropene.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures. The ethynyl group can act as a reactive site for further functionalization, while the phenyl groups provide stability and influence the compound’s reactivity.
Comparaison Avec Des Composés Similaires
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene can be compared with other similar compounds, such as:
1,2,3-Triphenyl-1-cyclopropene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,2,3-Triphenyl-3-methylcyclopropene:
The uniqueness of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene lies in its combination of a cyclopropene ring with both phenyl and ethynyl substituents, providing a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
108768-71-4 |
|---|---|
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(1-ethynyl-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H16/c1-2-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h1,3-17H |
Clé InChI |
DQNSBLCUWZBGOO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
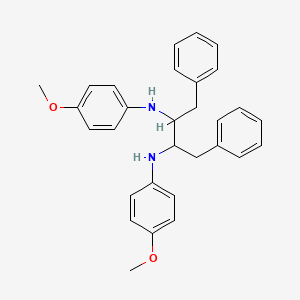
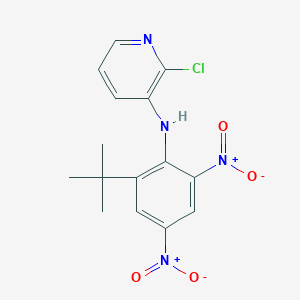
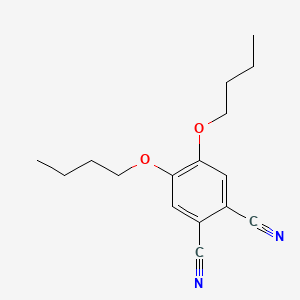
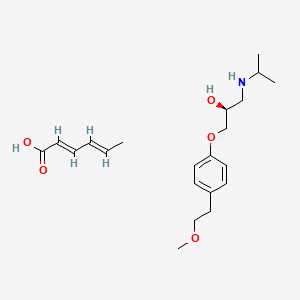
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
